

1-isopropyl-1H-pyrazol-4-amine molecular weight and formula

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Compound of Interest

Compound Name: 1-isopropyl-1H-pyrazol-4-amine

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Technical Guide: 1-isopropyl-1H-pyrazol-4-amine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and analysis of **1-isopropyl-1H-pyrazol-4-amine** (CAS No: 97421-16-4), a heterocyclic amine of interest in medicinal chemistry and materials science.

Core Compound Data

The fundamental molecular and physical properties of **1-isopropyl-1H-pyrazol-4-amine** are summarized below. This data is essential for experimental design, stoichiometric calculations, and analytical characterization.

Property	Value	Source
Molecular Formula	C ₆ H ₁₁ N ₃	[1][2]
Molecular Weight	125.17 g/mol	[1][2]
CAS Number	97421-16-4	[1][2]
Boiling Point	234.2 °C at 760 mmHg	N/A
Canonical SMILES	CC(C)N1C=C(C=N1)N	N/A

Experimental Protocols

Detailed methodologies for the synthesis and characterization of **1-isopropyl-1H-pyrazol-4-amine** are presented. The following protocols are based on established chemical literature for structurally related compounds and provide a robust framework for laboratory preparation and analysis.

Synthesis of 1-isopropyl-1H-pyrazol-4-amine

The synthesis is a two-step process commencing with the N-alkylation of a pyrazole precursor, followed by the reduction of a nitro group to the desired primary amine.

Step 1: Synthesis of 1-isopropyl-4-nitro-1H-pyrazole

This procedure details the N-isopropylation of 4-nitro-1H-pyrazole.

- Materials:
 - 4-nitro-1H-pyrazole
 - Isopropyl bromide (2-bromopropane)
 - Anhydrous Potassium Carbonate (K_2CO_3)
 - Anhydrous N,N-Dimethylformamide (DMF)
 - Ethyl acetate
 - Brine (saturated aqueous NaCl solution)
 - Anhydrous Sodium Sulfate (Na_2SO_4)
 - Silica gel for column chromatography
- Procedure:
 - To a stirred solution of 4-nitro-1H-pyrazole (1.0 equivalent) in anhydrous DMF, add anhydrous potassium carbonate (2.0 equivalents).

- Add isopropyl bromide (1.5 equivalents) dropwise to the suspension at room temperature.
- Heat the reaction mixture to 60-70 °C and stir for 12-24 hours.
- Monitor the reaction progress by Thin-Layer Chromatography (TLC).
- Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water.
- Extract the aqueous mixture with ethyl acetate (3 x 50 mL).
- Combine the organic layers, wash with brine, and then dry over anhydrous sodium sulfate.
[\[3\]](#)
- Filter the mixture and concentrate the solvent under reduced pressure to obtain the crude product.
- Purify the crude product by silica gel column chromatography using a hexane-ethyl acetate gradient to yield 1-isopropyl-4-nitro-1H-pyrazole.[\[3\]](#)

Step 2: Synthesis of **1-isopropyl-1H-pyrazol-4-amine**

This protocol describes the reduction of the nitro-intermediate to the target amine. The procedure is adapted from a method for a structurally similar compound, 1-isopropyl-3-methyl-1H-pyrazol-4-amine.[\[3\]](#)

- Materials:
 - 1-isopropyl-4-nitro-1H-pyrazole (from Step 1)
 - Iron powder (Fe)
 - Concentrated Hydrochloric acid (HCl)
 - Ethanol
 - Saturated Sodium Bicarbonate (NaHCO_3) solution

- Dichloromethane (DCM)
- Anhydrous Magnesium Sulfate (MgSO_4)
- Procedure:
 - Suspend 1-isopropyl-4-nitro-1H-pyrazole (1.0 equivalent) in a mixture of ethanol and water.
 - Add iron powder (5.0 equivalents) to the suspension.
 - Heat the mixture to reflux and add concentrated HCl (0.5 equivalents) dropwise.
 - Continue refluxing for 2-4 hours, monitoring the reaction by TLC until the starting material is consumed.[3]
 - Cool the reaction mixture and filter through a pad of celite to remove the iron salts.
 - Concentrate the filtrate under reduced pressure.
 - Neutralize the residue with a saturated solution of sodium bicarbonate.
 - Extract the product with dichloromethane (3 x 50 mL).[3]
 - Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate to yield **1-isopropyl-1H-pyrazol-4-amine**.

Analytical Characterization

The following are general protocols for the structural confirmation and purity assessment of the synthesized **1-isopropyl-1H-pyrazol-4-amine**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation: Dissolve 5-10 mg of the purified product in approximately 0.6 mL of a deuterated solvent (e.g., CDCl_3 or DMSO-d_6) in an NMR tube.
- ^1H NMR Spectroscopy:

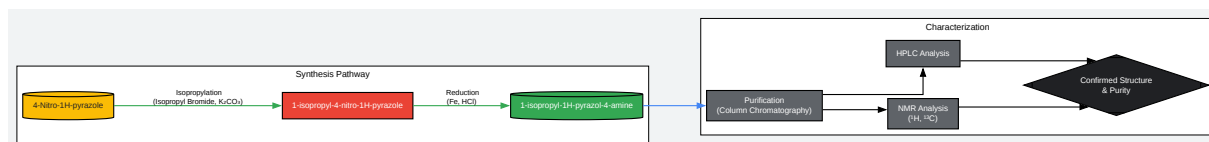
- Acquire the spectrum on a 300 or 400 MHz spectrometer.
- Expected Signals: A septet and a doublet in the aliphatic region corresponding to the isopropyl group protons, and distinct signals in the aromatic region for the pyrazole ring protons. The amine protons may appear as a broad singlet.
- ¹³C NMR Spectroscopy:
 - Acquire the spectrum on a 75 or 100 MHz spectrometer.
 - Expected Signals: Resonances corresponding to the two distinct carbons of the isopropyl group and the three unique carbons of the pyrazole ring.

High-Performance Liquid Chromatography (HPLC)

- Instrumentation: A standard HPLC system equipped with a C18 reverse-phase column, a UV detector, a pump, and an autosampler.
- Mobile Phase: A mixture of HPLC-grade acetonitrile or methanol and water, often with a small amount of an additive like formic acid or trifluoroacetic acid to improve peak shape. A typical starting point is a 70:30 (v/v) mixture of solvent and water.
- Procedure:
 - Prepare a stock solution of the sample in the mobile phase (e.g., 1 mg/mL).
 - Set the flow rate to 1.0 mL/min and the column temperature to 25 °C.
 - Set the UV detector to a wavelength where the compound has significant absorbance (e.g., 220-280 nm).
 - Inject 5-10 µL of the sample solution.
 - Analyze the resulting chromatogram for the retention time and peak purity to assess the identity and purity of the compound.

Workflow and Logical Diagrams

The following diagrams illustrate the key processes involved in the synthesis and characterization of **1-isopropyl-1H-pyrazol-4-amine**.



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Caption: Synthesis and Characterization Workflow.

This diagram outlines the two-step synthesis of **1-isopropyl-1H-pyrazol-4-amine** from 4-nitro-1H-pyrazole, followed by purification and analytical characterization using NMR and HPLC to confirm the structure and purity of the final product.

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